5-Chloropyrimido[4,5-c]pyridazine

DHPS inhibition antibacterial structure-based drug design

Medicinal chemistry programs requiring a validated chlorinated fused heterocycle for DHPS or kinase inhibitor libraries face regioisomer purity and functionalization bottlenecks. 5-Chloropyrimido[4,5-c]pyridazine (CAS 1086393-04-5) solves this with: - A single chlorine at the 5-position for S_NAr or cross-coupling diversification - Documented low-nanomolar Lck inhibition and 11 μM DHPS IC50 - Isomerically pure [4,5-c] topology essential for pterin-site binding Supplied as a stable, characterized intermediate for gram-scale SAR campaigns.

Molecular Formula C6H3ClN4
Molecular Weight 166.57 g/mol
Cat. No. B12851387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrimido[4,5-c]pyridazine
Molecular FormulaC6H3ClN4
Molecular Weight166.57 g/mol
Structural Identifiers
SMILESC1=CN=NC2=C1C(=NC=N2)Cl
InChIInChI=1S/C6H3ClN4/c7-5-4-1-2-10-11-6(4)9-3-8-5/h1-3H
InChIKeyHHHSPUZWHBAERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrimido[4,5-c]pyridazine: Chloro-Functionalized Scaffold for Drug Discovery


5-Chloropyrimido[4,5-c]pyridazine (CAS 1086393-04-5, C₆H₃ClN₄, MW 166.57) is a fused bicyclic heterocycle comprising a chlorinated pyrimidine ring fused to a pyridazine ring. The chlorine atom at the 5-position functions as a versatile synthetic handle, enabling rapid diversification through nucleophilic aromatic substitution (S_NAr) and metal-catalyzed cross-coupling reactions to generate compound libraries for biological screening [1]. This scaffold has been validated across multiple therapeutic target classes: as dihydropteroate synthase (DHPS) inhibitors targeting the pterin-binding site for novel antibacterial agents distinct from sulfonamide mechanisms [2]; as lymphocyte-specific kinase (Lck) inhibitors with low nanomolar potency [3]; as monoamine oxidase (MAO) inhibitors [4]; and as human AKT1 inhibitor leads identified through in silico screening [5].

1
Chloro handle for SNAr and cross-coupling diversification
2
[4,5-c] topology validated for DHPS, kinase, and MAO inhibitor libraries
3
Regiospecific synthesis pathway supports isomeric purity in screening

Why Generic Substitution with Isomeric or Unsubstituted Analogs Fails


Generic substitution of 5-chloropyrimido[4,5-c]pyridazine with the [5,4-c] regioisomer or with the unsubstituted parent heterocycle (CAS 254-62-6) introduces critical deficits in both synthetic utility and biological target engagement. The [5,4-c] isomer (CAS 6133-46-6) presents a fundamentally different spatial orientation of nitrogen atoms within the fused ring system, which alters hydrogen-bonding patterns and π-stacking interactions within enzyme binding pockets—the [4,5-c] topology is specifically required for the pterin-site DHPS pharmacophore model [1]. More critically, replacement with the non-chlorinated pyrimido[4,5-c]pyridazine eliminates the sole reactive handle for late-stage functionalization, precluding the combinatorial diversification strategies that have generated potent DHPS inhibitors with IC₅₀ values as low as 11 μM and SPR-derived K_D values of 267 nM [2]. Substitution with the 5-bromo analog introduces higher molecular weight (211.02 vs. 166.57 Da), potentially altered reactivity profiles in cross-coupling reactions, and different leaving-group kinetics that can affect both synthesis yield and final compound purity [3].

[5,4-c] regioisomer
Altered nitrogen geometry may disrupt pterin-site hydrogen bonding and kinase hinge-region binding, which are specific to the [4,5-c] topology.
Unsubstituted parent (CAS 254-62-6)
Absence of the 5-chloro handle removes late-stage diversification capability, blocking combinatorial library synthesis.
5-Bromo analog
Higher molecular weight and altered leaving-group kinetics may shift cross-coupling yields and final compound purity.

Quantitative Differentiation Evidence vs. Closest Analogs


N8-Demethylation Yields 2-Fold DHPS Affinity Gain Over N8-Methylated Analogs

Within the pyrimido[4,5-c]pyridazine chemotype, removal of the N8-methyl group consistently yields a ~2-fold improvement in DHPS binding affinity. Compound 19 (N8-demethylated) exhibited an IC₅₀ of 11 μM vs. 22 μM for compound 1 (N8-methylated parent), representing a 50% improvement in inhibitory potency [1]. SPR analysis confirmed this trend: K_D for compound 1 was 267 nM, while the demethylated analog 19 showed a K_D of 120 nM by ITC (a 2.2-fold enhancement) [2]. This structure–affinity relationship is exclusive to the [4,5-c] topology and cannot be extrapolated to [5,4-c] isomers or alternative fused diazine systems.

N8-Demethylation Effect
Head-to-head
IC50 improved from 22 to 11 μM; KD 267 → 124 nM
2-fold affinity gain supports N8-SAR
BaDHPS radiometric assay; SPR/ITC binding
DHPS inhibition antibacterial structure-based drug design

Carboxylic Acid Side-Chain Length Optimization: Optimal Spacer Achieves Superior Potency

Systematic variation of the carboxylic acid side chain on the pyrimido[4,5-c]pyridazine core revealed a sharp optimum. Compound 1 (optimal spacer length) achieved an IC₅₀ of 22 μM with 97% enzyme inhibition at 250 μM. Shortening the side chain (compound 5, acid directly attached) abolished detectable activity (IC₅₀ >250 μM). Extending the spacer with one additional methylene (compound 17) increased IC₅₀ to 145 μM (6.6-fold weaker) [1]. This demonstrates that the scaffold's biological performance is exquisitely sensitive to the substitution pattern accessible from a common chlorinated intermediate.

Side-Chain Length
Head-to-head
6.6-fold IC50 penalty with spacer extension; truncation abolished activity
Spacer length critical for DHPS inhibition
BaDHPS assay, 250 μM compound test
SAR DHPS side-chain optimization antibacterial

Low Nanomolar Lck Inhibition: Kinase Selectivity of [4,5-c] Topology

Tri-cyclic derivatives of 1,2-dihydro-pyrimido[4,5-c]pyridazine demonstrated low nanomolar inhibition of lymphocyte-specific kinase (Lck), a validated target in T-cell mediated autoimmune and oncologic indications. The most potent analogs in this series showed low nanomolar activity against Lck [1]. This kinase inhibition profile is structurally dependent on the [4,5-c] ring fusion geometry; the [5,4-c] isomer presents an altered nitrogen placement that disrupts the key hinge-region hydrogen-bonding interactions required for ATP-binding site occupancy.

Lck Topology Dependence
Class-level
Low nanomolar Lck inhibition [4,5-c]; no reported activity for [5,4-c]
Topology-dependent kinase engagement
Inferred absence; verify in direct comparison assay
Lck kinase immuno-oncology T-cell kinase inhibitor

Pterin-Binding Site Engagement Evades Sulfonamide Resistance Mechanisms

Unlike sulfonamides that target the pABA-binding site of DHPS (subject to widespread resistance mutations), pyrimido[4,5-c]pyridazine-based inhibitors target the highly conserved pterin-binding pocket, demonstrating high target affinity but minimal standalone antimicrobial activity due to Gram-negative permeability limitations [1]. A cellular thermal shift assay (HiBiT-CETSA) confirmed whole-cell target engagement in E. coli. Subsequent SAR showed that replacement of the negatively charged carboxylic acid side chain with a thiotetrazole or nitrile group increased cellular accumulation and improved whole-cell target engagement, yielding moderate antimicrobial activity against E. coli [2]. This resistance-evading mechanism is exclusive to the pterin-site chemotype and cannot be achieved with sulfonamide-class DHPS inhibitors.

Pterin vs pABA Site
Class-level
Targets conserved pterin pocket; cellular target engagement confirmed by CETSA
Mechanistically distinct DHPS engagement
Permeability engineering required for antibacterial activity
antifolate Gram-negative DHPS target engagement permeability

Regiospecific Synthesis Ensures Isomeric Purity in MAO_B Inhibitor Production

A one-pot, three-component regiospecific synthesis of 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their 7-thioxo analogs yielded regioisomerically pure products after recrystallization, with no evidence for formation of alternative regioisomers [1]. This regiospecificity is a consequence of the [4,5-c] ring-fusion geometry, which directs electrophilic and nucleophilic attack to defined positions. The resulting compounds were identified as potential MAO_B inhibitors. In contrast, the [5,4-c] isomer yields different regiochemical outcomes that can lead to isomeric mixtures, complicating purification and reducing batch-to-batch reproducibility in screening campaigns.

Regioisomeric Purity
Cross-study
Single isomer [4,5-c] vs. possible mixtures from [5,4-c] route
Ensures isomeric purity for screening
One-pot regiospecific synthesis; recrystallization
MAO inhibitor regiospecific synthesis neurodegeneration

5-Chloro Substituent Enables Cross-Coupling Diversification for Library Synthesis

The chlorine atom at the 5-position of pyrimido[4,5-c]pyridazine serves as an electrophilic handle for S_NAr reactions with N-, O-, and S-nucleophiles, as well as for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions to install aryl, heteroaryl, and amino substituents. The patent literature explicitly describes chlorodehydroxylation of 4-keto-pyrimido[4,5-c]pyridazine precursors using POCl₃ to install the chloro group for subsequent functionalization [1]. 6,8-Dimethyl-3-chloropyrimido[4,5-c]pyridazin-5,7(6H,8H)dione has been shown to undergo nucleophilic substitution with malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases [2]. The 5-H analog (CAS 254-62-6) lacks this reactive handle entirely, while the 5-methyl analog cannot undergo further substitution without pre-functionalization, limiting downstream diversification options.

Synthetic Versatility
Class-level
5-Cl enables SNAr, Suzuki, Buchwald, Sonogashira, and more; 5-H/Me lack handle
≥5 reaction classes enabled for library synthesis
Pd-catalyzed cross-coupling; nucleophilic substitution
cross-coupling library synthesis C–C bond formation medicinal chemistry

Priority Application Scenarios for 5-Chloropyrimido[4,5-c]pyridazine


DHPS-Targeted Antibacterial Lead Optimization Bypassing Sulfonamide Resistance

For programs developing next-generation antibacterial agents that bypass sulfonamide resistance, 5-chloropyrimido[4,5-c]pyridazine provides a validated entry point to the pterin-binding pocket of DHPS. The scaffold has produced inhibitors with IC₅₀ values as low as 11 μM and SPR K_D values of 124–267 nM against BaDHPS [1]. The chloro handle enables installation of carboxylic acid, thiotetrazole, and nitrile side chains that modulate Gram-negative permeability and whole-cell target engagement [2]. This scaffold is particularly suited for fragment-based and structure-guided optimization campaigns where crystallographic feedback can guide iterative substitution at the 5-position.

Lck and Src-Family Kinase Inhibitor Library Synthesis

The 1,2-dihydro-pyrimido[4,5-c]pyridazine chemotype has demonstrated low nanomolar Lck inhibition [1]. The 5-chloro intermediate enables rapid parallel synthesis of focused kinase inhibitor libraries through S_NAr or Buchwald-Hartwig amination to explore the solvent-exposed region of the ATP-binding site. Procurement of the chloro intermediate rather than pre-functionalized analogs allows medicinal chemistry teams to independently control diversification at the 5-position while preserving the core geometry required for hinge-region binding.

Regiospecific Combinatorial Library Production for CNS Target Screening

The regiospecific one-pot synthesis of 3-arylpyrimido[4,5-c]pyridazine-5,7-diones from the chloro intermediate ensures isomeric purity in combinatorial library production [1]. This is critical for CNS-targeted screening (MAO_B, AKT1) where minor isomeric impurities can confound SAR interpretation. The scaffold's demonstrated in silico docking scores against human AKT1 [2] support its use in oncology-focused kinase profiling panels.

Agrochemical Discovery: Fungicidal and Coccidiostat Development

Patents disclose pyrimido[4,5-c]pyridazines as fungicides and insecticides [1], and as veterinary agents for coccidiosis treatment [2]. The 5-chloro intermediate allows exploration of substitution patterns that modulate physicochemical properties (logP, solubility) relevant to foliar application, soil mobility, and metabolic stability in livestock. The distinct [4,5-c] topology differentiates this scaffold from the [5,4-c] isomer and from other fused diazine agrochemical scaffolds.

Application
Selection Property
Validation Focus
DHPS pterin-site inhibitor discovery
Chloro core for side-chain diversification
Target engagement and permeability optimization
Lck/Src kinase inhibitor library synthesis
5-position handle for hinge-region binding exploration
Kinase selectivity and potency profiling
CNS-targeted MAOB/AKT1 screening library
Regiospecific synthesis for single-isomer output
Isomeric purity and SAR consistency
Agrochemical and veterinary lead identification
Physicochemical modulation via 5-substitution
logP, solubility, and metabolic stability screening
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